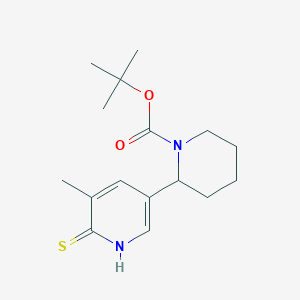

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate

説明

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a substituted pyridine ring at the 2-position. The pyridine moiety is functionalized with a mercapto (-SH) group at position 6 and a methyl (-CH₃) group at position 3. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis.

特性

分子式 |

C16H24N2O2S |

|---|---|

分子量 |

308.4 g/mol |

IUPAC名 |

tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O2S/c1-11-9-12(10-17-14(11)21)13-7-5-6-8-18(13)15(19)20-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,21) |

InChIキー |

ISUMFXBZUXSOPH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CNC1=S)C2CCCCN2C(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe mercapto group is then introduced through a thiolation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

化学反応の分析

Types of Reactions

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemistry

In chemistry, tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its ability to interact with biological targets through the mercapto and pyridine groups makes it a candidate for the development of new therapeutic agents .

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

作用機序

The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

*Estimated based on structural similarity.

Key Observations:

- Substituent Diversity : The target compound’s 6-mercapto group distinguishes it from halogenated (e.g., 6-Cl , 6-Br ) or acetamido analogs. The mercapto group enhances nucleophilicity, enabling disulfide bond formation or metal coordination.

- Positional Isomerism : Piperidine substitution at the 2-position (target) vs. 3- or 4-position (analogs) affects spatial orientation and receptor binding .

- Molecular Weight : The target compound’s lower molecular weight (~282 g/mol) compared to chloropyrazine (435 g/mol) or acetamido (333 g/mol) derivatives may improve bioavailability.

Commercial and Research Availability

- Catalog compounds like tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate are priced at $400/g (1 g) , reflecting the cost of halogenated intermediates. The target compound’s commercial availability is unclear but may require custom synthesis.

生物活性

tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a compound characterized by a unique structural framework that combines a piperidine ring with a mercapto-substituted pyridine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C16H24N2O2S

- Molecular Weight : 308.44 g/mol

The presence of the mercapto group indicates potential reactivity with electrophiles, while the piperidine structure contributes to its pharmacological properties. The compound's synthesis typically involves multi-step organic synthesis techniques, which are essential for producing compounds with specific biological activities.

Biological Activities

Research has identified several biological activities associated with compounds similar to tert-butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.

- Antioxidant Properties : Certain derivatives exhibit significant antioxidant activity, which is vital for combating oxidative stress in biological systems.

- Enzyme Modulation : The compound may act as an enzyme modulator, influencing biochemical pathways crucial for cellular function.

Comparative Biological Activity Table

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate | Structure | Antimicrobial |

| tert-butyl 3-(6-thiomethylpyridin-2-yl)piperidine-1-carboxylate | Structure | Antioxidant |

| tert-butyl 4-(6-sulfanyl-pyridin-3-yl)piperidine-1-carboxylate | Structure | Enzyme modulator |

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridine-based compounds in drug discovery. For instance, a study published in MDPI reported that certain pyrimidine derivatives exhibited strong inhibitory effects on cell proliferation in cancer cell lines, indicating that similar mechanisms might be explored for tert-butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate .

In another investigation, compounds sharing structural characteristics with this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic window . The data indicate that the mercapto group may play a significant role in enhancing the selectivity and potency of these compounds against specific targets.

The exact mechanisms of action for tert-butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate remain to be fully elucidated. However, it is hypothesized that:

- The mercapto group may facilitate interactions with reactive oxygen species (ROS), contributing to its antioxidant properties.

- The piperidine ring could influence binding affinity to various biological targets, enhancing its pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。